
(+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate is a chiral compound that combines the structural features of both a methylbenzylamine and a dimethylcyclopropanecarboxylate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate typically involves the reaction of (+)-|A-Methylbenzylamine with (-)-2,2-Dimethylcyclopropanecarboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomer. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylate group can be reduced to alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine or carboxylate groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while reduction of the carboxylate group may produce alcohols.
科学研究应用
(+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical properties.
作用机制
The mechanism of action of (+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
®-(+)-α-Methylbenzylamine: A chiral amine used in similar applications.
(S)-(-)-α-Methylbenzylamine: Another enantiomer with distinct stereochemical properties.
2,2-Dimethylcyclopropanecarboxylic acid: The carboxylic acid counterpart used in the synthesis of the compound.
Uniqueness
(+)-|A-Methylbenzylamine (-)-2,2-Dimethylcyclopropanecarboxylate is unique due to its specific combination of chiral centers and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
(1-phenylethylamino) 2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-10(11-7-5-4-6-8-11)15-17-13(16)12-9-14(12,2)3/h4-8,10,12,15H,9H2,1-3H3 |
InChI 键 |
OJZHRWSFOBDKMD-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)NOC(=O)C2CC2(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


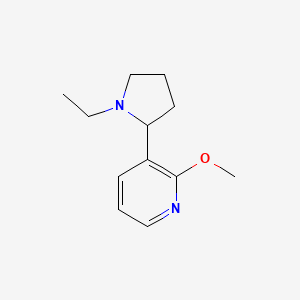
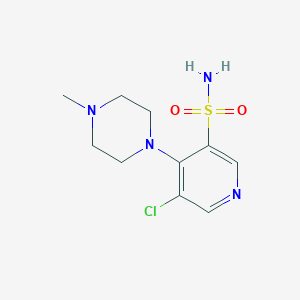
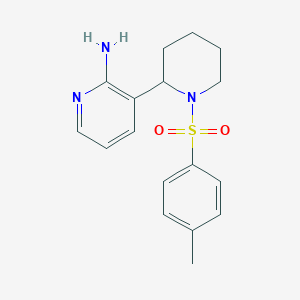
![Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11824749.png)


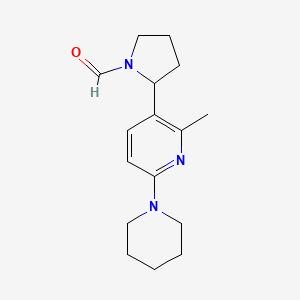
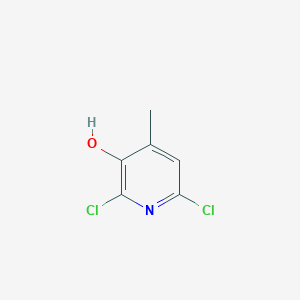

![3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824788.png)
![2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B11824793.png)
![Pyrazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B11824796.png)
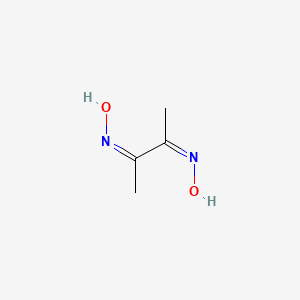
![1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol](/img/structure/B11824802.png)
